molecular formula C13H14N2 B14894663 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Cat. No.: B14894663
M. Wt: 198.26 g/mol
InChI Key: NDMQRJQTRXNIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylpiperidin-4-ylidene)acetonitrile is a chemical compound with the molecular formula C13H14N2 It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile typically involves the reaction of 1-phenylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of 1-phenylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylpiperidin-4-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-Phenylpiperidin-4-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The phenylpiperidine moiety can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperidine: A precursor in the synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile.

    4-Phenylpiperidine: Another related compound with similar structural features.

    Acetonitrile Derivatives: Compounds with similar acetonitrile groups but different substituents.

Uniqueness

This compound is unique due to its specific combination of a phenyl group, piperidine ring, and acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(1-Phenylpiperidin-4-ylidene)acetonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a piperidine ring, which is known for its versatility in drug design. The structural configuration includes a phenyl group at the 1-position and a cyano group at the acetonitrile position, which contributes to its pharmacological properties.

Research indicates that compounds with similar piperidine structures often exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that certain piperidine derivatives can induce apoptosis in tumor cells, outperforming established chemotherapeutics like bleomycin in specific models such as FaDu hypopharyngeal tumor cells .
  • Cholinesterase Inhibition : Compounds related to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The presence of the piperidine moiety enhances binding affinity and selectivity towards AChE .

Anticancer Studies

A study highlighted the anticancer potential of piperidine derivatives, noting that modifications to the piperidine ring can significantly enhance cytotoxicity against various cancer cell lines. For example, a derivative demonstrated superior IKKb inhibition compared to reference drugs, suggesting a mechanism involving the modulation of NF-κB pathways .

Alzheimer’s Disease Research

Research into cholinesterase inhibitors has revealed that certain structural modifications on the piperidine ring can lead to improved pharmacological profiles. Specifically, analogues of donepezil incorporating piperidine showed enhanced AChE inhibitory activity with IC50 values indicating effective concentrations .

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies on a series of piperidine derivatives demonstrated that those with specific substitutions exhibited significant cytotoxic effects on cancer cell lines. The study utilized a three-component reaction leading to the formation of spirocyclic structures that enhanced biological activity through improved interactions with protein binding sites.

Case Study 2: Alzheimer’s Disease
A comparative analysis of donepezil analogues indicated that certain 2-substituted derivatives exhibited IC50 values significantly lower than donepezil itself, suggesting enhanced efficacy in inhibiting AChE. This was attributed to favorable stereoelectronic interactions within the enzyme's active site .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Nitrogen Positioning : The presence and positioning of nitrogen atoms within the piperidine ring are crucial for biological activity. Modifications at these sites can either enhance or diminish the compound's efficacy.
  • Substituent Effects : The introduction of various substituents on the phenyl groups or the acetonitrile moiety can lead to substantial changes in activity profiles, highlighting the importance of careful molecular design in drug development.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(1-phenylpiperidin-4-ylidene)acetonitrile

InChI

InChI=1S/C13H14N2/c14-9-6-12-7-10-15(11-8-12)13-4-2-1-3-5-13/h1-6H,7-8,10-11H2

InChI Key

NDMQRJQTRXNIFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=CC#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.